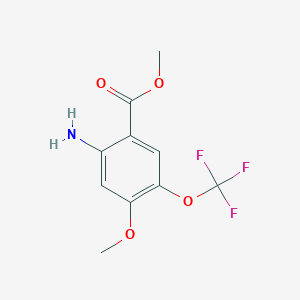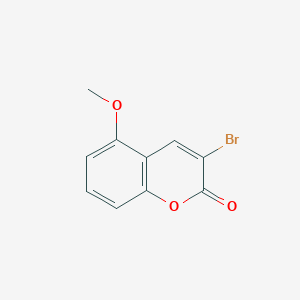
5-Amino-3-(2-fluoro-4-nitrophenyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(2-fluoro-4-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a fluoronitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-fluoro-4-nitrophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-4-nitroaniline with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the triazole ring using a suitable cyclizing agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(2-fluoro-4-nitrophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted triazoles with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Amino-3-(2-fluoro-4-nitrophenyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They have shown activity against various diseases, including cancer and infectious diseases, due to their ability to interact with specific biological targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(2-fluoro-4-nitrophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The fluoronitrophenyl group enhances its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-3-(2-chloro-4-nitrophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(2-bromo-4-nitrophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(2-methyl-4-nitrophenyl)-1H-1,2,4-triazole
Uniqueness
The uniqueness of 5-Amino-3-(2-fluoro-4-nitrophenyl)-1H-1,2,4-triazole lies in the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications where specific electronic interactions are required.
Propriétés
Formule moléculaire |
C8H6FN5O2 |
|---|---|
Poids moléculaire |
223.16 g/mol |
Nom IUPAC |
5-(2-fluoro-4-nitrophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6FN5O2/c9-6-3-4(14(15)16)1-2-5(6)7-11-8(10)13-12-7/h1-3H,(H3,10,11,12,13) |
Clé InChI |
ZVBNAAYNAYPYNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])F)C2=NC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13676493.png)
![6-Fluoro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13676496.png)
![7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13676497.png)
![3-[Dimethyl(phenyl)silyl]phenylboronic Acid](/img/structure/B13676503.png)
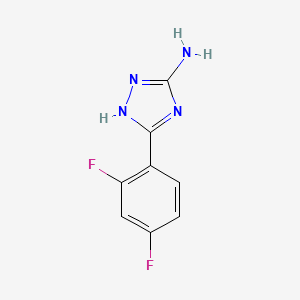
![6-Bromo-3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13676512.png)
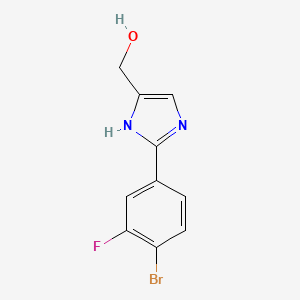


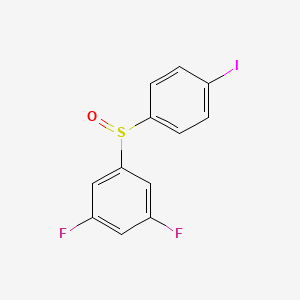

![2-Methyl-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13676553.png)
